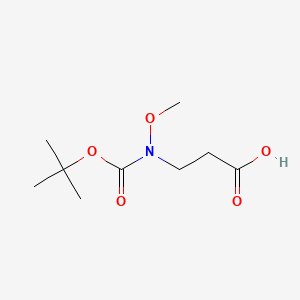
ACIDE 5-AMINOLÉVULINIQUE-2,2-D2 HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminolevulinic acid hydrochloride (5-ALA HCL) is an intermediate in heme biosynthesis in the body and the universal precursor of tetrapyrroles . It is an amino acid that belongs to ketocarbonic acids . It is increasingly converted into a red fluorescent molecule in tumor cells . This substance is a photosensitizer, it can form oxygen radicals with light energy .
Synthesis Analysis
The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . Copper bromide (CuBr2) was employed as the bromination reagent with higher selectivity and activity instead of the conventional liquid bromine (Br2) .Molecular Structure Analysis
5-Aminolevulinic acid-d2 (hydrochloride) is deuterium labeled 5-Aminolevulinic acid (hydrochloride) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis
5-ALA is an intermediate in heme biosynthesis and is useful in cancer treatment . It is metabolized in a series of enzymatic reactions to fluorescent protoporphirin IX (PpIX) in the course of heme synthesis . 5-ALA is preferentially taken up by tumour tissue and intracellularly metabolised to PpIX which accumulates in tumor cells .Physical And Chemical Properties Analysis
5-ALA has a molecular weight of 167.59 g/mol . It has a melting point of 150 - 156 °C and 118 °C . It is a non-toxic endogenous substance that is easily degraded in the environment without residues .Mécanisme D'action
Target of Action
The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.
Biochemical Pathways
5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .
Pharmacokinetics
The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL in lab experiments include its stability, specificity, and sensitivity. It can provide information on the rate and pathway of heme biosynthesis, as well as the distribution of PpIX in different tissues. The limitations of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL include its cost, the need for specialized equipment and expertise, and the potential interference with other metabolic pathways.
Orientations Futures
There are several future directions for the research on 5-AMINOLEVULINIC-2,2-D2 ACID HCL. One direction is to develop new synthesis methods and purification techniques to improve the yield and purity of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. Another direction is to explore the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in other fields, such as neuroscience and mitochondrial biology. Additionally, the use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL in combination with other tracers and imaging techniques can provide a more comprehensive understanding of heme metabolism and its role in health and disease.
In conclusion, 5-AMINOLEVULINIC-2,2-D2 ACID HCL is a stable isotope-labeled derivative of ALA that has been widely used in scientific research as a tool for studying heme metabolism, photodynamic therapy, and other related fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 5-AMINOLEVULINIC-2,2-D2 ACID HCL can provide valuable insights into the complex processes of heme metabolism and its role in various biological systems.
Méthodes De Synthèse
5-AMINOLEVULINIC-2,2-D2 ACID HCL can be synthesized by the reaction of ALA with deuterated hydrochloric acid (DCl) in the presence of a dehydrating agent. The deuterium atoms in the DCl replace the hydrogen atoms in the ALA molecule, resulting in the formation of 5-AMINOLEVULINIC-2,2-D2 ACID HCL. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
Introduction
L’acide 5-aminolévulinique (5-ALA), également connu sous le nom d’acide δ-aminolévulinique, est un hydrocarbure contenant de l’oxygène et de l’azote. Il sert de précurseur commun à divers composés tétrapyrroliques, notamment la chlorophylle, l’hème et la vitamine B12. Cette molécule peut être synthétisée par les plantes, les animaux, les bactéries et les champignons, ce qui en fait un élément constitutif omniprésent et essentiel des systèmes biologiques .
Thérapie photodynamique (PDT)
Traitement des tumeurs : L’une des applications les plus prometteuses du 5-ALA réside dans la thérapie photodynamique (PDT) pour le traitement des tumeurs. Lorsqu’il est administré aux patients, le 5-ALA est sélectivement absorbé par les cellules tumorales. Lorsqu’il est exposé à une lumière bleue visible (375–445 nm), le 5-ALA est converti en protoporphyrine IX (PpIX), un photosensibilisateur puissant. Le PpIX génère des espèces réactives de l’oxygène, ce qui entraîne la mort cellulaire et la destruction de la tumeur. Cette approche a été utilisée avec succès dans le cancer du cerveau, le cancer gastrique, le cancer de la vessie, le cancer de la peau, le cancer du poumon et le cancer du sein .
Additif alimentaire pour animaux
Le 5-ALA est également utilisé comme additif alimentaire pour animaux. Il améliore le statut ferrique et les réponses immunitaires chez le bétail, favorisant la santé et la productivité globales .
Perspectives d’avenir
Les chercheurs continuent d’explorer des stratégies pour améliorer la biosynthèse du 5-ALA et comprendre les mécanismes connexes. Ces efforts visent à améliorer ses applications industrielles et à contribuer à une production durable de produits biochimiques .
En résumé, la polyvalence du 5-ALA s’étend des traitements médicaux à l’agriculture, ce qui en fait un composé remarquable doté d’un immense potentiel. 🌟🌿🔍
Pour plus d’informations détaillées, vous pouvez vous référer aux articles de recherche originaux ici et ici.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-AMINOLEVULINIC-2,2-D2 ACID HCL involves the reaction of starting materials with specific reagents in a stepwise manner to obtain the desired product.", "Starting Materials": [ "Levulinic acid", "Deuterium oxide", "Hydrochloric acid", "Sodium borohydride", "Sodium deuteride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Levulinic acid is reacted with deuterium oxide in the presence of sodium borohydride to yield 5-Aminolevulinic-2,2-D2 acid.", "Step 2: The product obtained from step 1 is then treated with sodium deuteride in deuterium oxide to yield the deuterated form of 5-Aminolevulinic-2,2-D2 acid.", "Step 3: The deuterated product obtained from step 2 is then reacted with hydrochloric acid to yield 5-AMINOLEVULINIC-2,2-D2 ACID HCL.", "Step 4: The product obtained from step 3 is purified using a solvent extraction method involving ethyl acetate, methanol, and water." ] } | |
Numéro CAS |
187237-35-0 |
Formule moléculaire |
C5H10ClNO3 |
Poids moléculaire |
169.601 |
Nom IUPAC |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
Clé InChI |
ZLHFONARZHCSET-IYPYQTRPSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




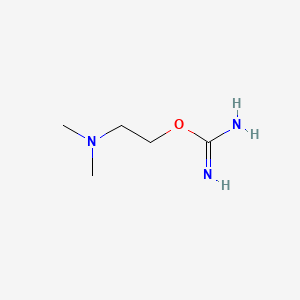
![4-Bromo-5-ethoxytricyclo[4.1.0.0~2,7~]hept-3-ene](/img/structure/B575650.png)
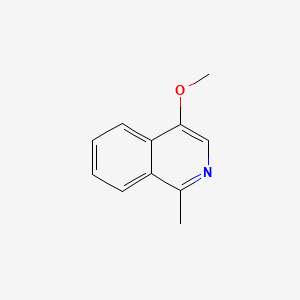
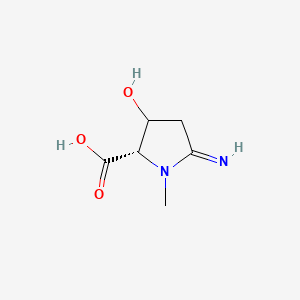
![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)
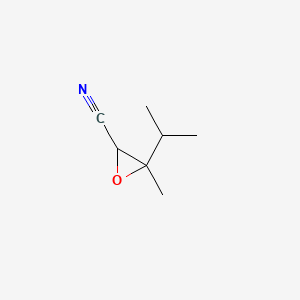
![2-[(3-Methyl-2-pyridyl)oxy]ethanol](/img/structure/B575661.png)
![1-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B575664.png)

